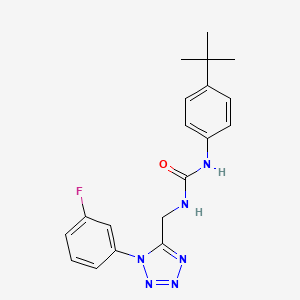

1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

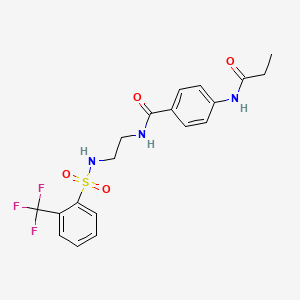

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups, including a tert-butyl group, a phenyl group, a tetrazol group, and a urea group. The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound . The phenyl group is an aromatic ring that can participate in π-π interactions and influence the compound’s physical properties. The tetrazol group is a heterocyclic ring containing four nitrogen atoms, which can act as a bioisostere for the carboxylic acid group in drug design. The urea group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the tert-butyl group, which is bulky and can cause steric hindrance . The phenyl and tetrazol groups are planar, which could lead to stacking interactions. The urea group can participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The tert-butyl group is relatively unreactive, while the phenyl group can undergo electrophilic aromatic substitution reactions. The tetrazol group can act as a weak acid, and the urea group can participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the phenyl and tetrazol groups could contribute to its aromaticity and polarity. The urea group could allow the compound to form hydrogen bonds, influencing its solubility .Applications De Recherche Scientifique

Lithiation and Synthesis Applications

Lithiation of N′-aryl-N,N-dimethylureas demonstrates varied courses depending on the substituent in the aryl ring, showing the compound's potential in synthetic chemistry for creating derivatives with specific substituents. The process involves double lithiation on nitrogen and carbon, allowing for reactions with a range of electrophiles to yield substituted derivatives, demonstrating the compound's utility in the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 1999).

Green Chemistry and Urea Synthesis

In the context of green chemistry, urea derivatives are synthesized using safer, environmentally friendly methods. Alternative methods to traditional phosgene-based processes have been developed, using cleaner and inherently safer compounds. This highlights the compound's role in promoting sustainable chemical practices and its potential application in producing urea derivatives on a large scale with minimal environmental impact (Bigi, Maggi, & Sartori, 2000).

Gelation and Rheology

Urea derivatives have been studied for their ability to form hydrogels, demonstrating the compound's relevance in materials science. The morphology and rheology of these gels can be tuned by the identity of the anion, suggesting potential applications in creating materials with specific physical properties (Lloyd & Steed, 2011).

Catalyst Recycling and Ionic Liquids

The compound's structural analogs have shown promise in catalyst recycling, specifically within the context of fluorous room-temperature ionic liquids. This demonstrates its potential in enhancing the efficiency of catalytic processes, contributing to more sustainable chemical manufacturing practices (van den Broeke, Winter, Deelman, & van Koten, 2002).

Anticancer Potential

Although not directly related to the exact compound , derivatives of ureas have been investigated for their potential as anticancer agents. This indicates the broader potential of urea compounds in medicinal chemistry for the development of new therapeutic agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Mécanisme D'action

Target of Action

Thetert-butyl group is known to have unique reactivity patterns and finds large applications in synthetic organic chemistry .

Mode of Action

Thetert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .

Biochemical Pathways

Thetert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .

Pharmacokinetics

Compounds withboronic acids and their esters are known to be marginally stable in water, which could impact their bioavailability .

Result of Action

Thetert-butyl group is known to have a unique reactivity pattern, which could potentially result in various chemical transformations .

Action Environment

It is known that compounds withboronic acids and their esters are only marginally stable in water , suggesting that the compound’s stability could be influenced by the presence of water in the environment.

Orientations Futures

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O/c1-19(2,3)13-7-9-15(10-8-13)22-18(27)21-12-17-23-24-25-26(17)16-6-4-5-14(20)11-16/h4-11H,12H2,1-3H3,(H2,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSFMRBGHYZFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)

![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)

![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)